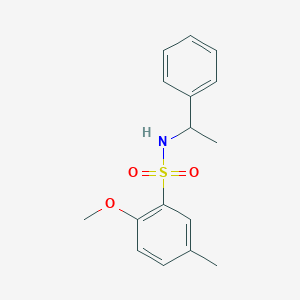
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide, also known as MMPEBS, is a chemical compound that has been widely studied for its potential use in scientific research. MMPEBS is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain ion channels, and the inhibition of certain enzymes and receptors in the body. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is its versatility. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on different systems in the body, making it a valuable tool for researchers in a variety of fields. However, the synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a complex process that requires a high level of expertise and care, which can be a limitation for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the use of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide as a potential therapeutic agent for a variety of conditions, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide and its effects on different systems in the body. Overall, 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a valuable tool for researchers in a variety of fields, and its potential applications are vast and varied.
Synthesemethoden
The synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a complex process that involves multiple steps. The first step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with phenethylamine to produce an intermediate compound. This intermediate is then reacted with sodium methoxide to produce the final product, 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide. The synthesis of 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a challenging process that requires a high level of expertise and care.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. 2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a range of effects on these systems, making it a valuable tool for researchers studying these areas.
Eigenschaften
Produktname |
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H19NO3S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-methoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-9-10-15(20-3)16(11-12)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-11,13,17H,1-3H3 |
InChI-Schlüssel |
AYNMYGOMPHVCBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)





![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)